3-(5-Bromo-3-methyl-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13696268
Molecular Formula: C14H19BrN2O3
Molecular Weight: 343.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19BrN2O3 |
|---|---|
| Molecular Weight | 343.22 g/mol |
| IUPAC Name | tert-butyl 3-(5-bromo-3-methylpyridin-2-yl)oxyazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H19BrN2O3/c1-9-5-10(15)6-16-12(9)19-11-7-17(8-11)13(18)20-14(2,3)4/h5-6,11H,7-8H2,1-4H3 |
| Standard InChI Key | HMELJVQBPGOWFY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN=C1OC2CN(C2)C(=O)OC(C)(C)C)Br |
| Canonical SMILES | CC1=CC(=CN=C1OC2CN(C2)C(=O)OC(C)(C)C)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, tert-butyl 3-(5-bromo-3-methylpyridin-2-yl)oxyazetidine-1-carboxylate, reflects its structural components:
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A pyridine ring substituted with bromine at the 5-position and a methyl group at the 3-position.
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An azetidine ring (four-membered nitrogen heterocycle) linked via an ether bond to the pyridine.
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A tert-butyl ester group protecting the azetidine’s carboxylic acid moiety .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₉BrN₂O₃ | |
| Molecular Weight | 343.22 g/mol | |
| CAS Registry Number | 2301069-21-4 | |
| PubChem CID | 138985889 | |
| SMILES | CC1=CC(=CN=C1OC2CN(C2)C(=O)OC(C)(C)C)Br |
Spectral and Stereochemical Properties
The compound’s InChIKey (HMELJVQBPGOWFY-UHFFFAOYSA-N) provides a unique identifier for its 3D conformation. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for:
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The tert-butyl group (δ ~1.4 ppm, singlet).
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Pyridine protons (δ 7.5–8.5 ppm, influenced by bromine’s electron-withdrawing effect).
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Azetidine protons (δ 3.5–4.5 ppm, split due to ring strain).
X-ray crystallography data, though unavailable in the provided sources, would likely show a planar pyridine ring and a puckered azetidine moiety, with the tert-butyl group adopting a sterically shielded conformation.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized through sequential functionalization:
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Pyridine bromination: Introducing bromine at the 5-position of 3-methylpyridin-2-ol.
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Etherification: Coupling the brominated pyridine with azetidine-1-carboxylic acid tert-butyl ester via nucleophilic aromatic substitution.
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Purification: Chromatographic isolation to achieve >95% purity .
Reaction Conditions and Catalysts
Key parameters for the etherification step include:
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Solvent: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
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Base: Potassium carbonate or cesium carbonate to deprotonate the hydroxyl group.
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Temperature: 80–100°C to overcome activation energy barriers .
Table 2: Hypothetical Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 3-methylpyridin-2-ol + NBS, AIBN | 75% |
| 2 | 5-bromo-3-methylpyridin-2-ol + azetidine tert-butyl ester, K₂CO₃, DMF, 80°C | 62% |
Applications in Pharmaceutical Research
Kinase Inhibitor Development
The azetidine-pyridine scaffold mimics ATP-binding motifs in kinase active sites. For example:
Antibacterial Agents
Brominated heterocycles exhibit activity against Gram-positive pathogens. The methyl group enhances membrane penetration, while the azetidine’s rigidity optimizes target binding.
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